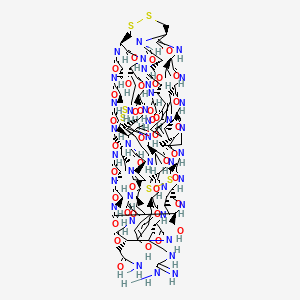cycloviolacin O2

Content Navigation
Product Name
Cycloviolacin O2 is a member of the cyclotide family, which consists of plant-derived peptides characterized by their unique cyclic structure and stability. Isolated from the Viola odorata plant, cycloviolacin O2 features a head-to-tail circular backbone stabilized by three disulfide bonds, forming a cystine knot structure. This configuration not only imparts remarkable resistance to enzymatic degradation but also contributes to its diverse biological activities, including cytotoxic effects against cancer cells and antimicrobial properties against various bacterial strains .
The chemical behavior of cycloviolacin O2 is largely influenced by its cyclic structure and the presence of charged residues. Research has demonstrated that modifications to these residues can significantly impact its biological activity. For instance, chemical masking of the glutamic acid and lysine residues resulted in a marked decrease in antibacterial efficacy against Salmonella enterica and Escherichia coli, highlighting the importance of these charged groups in maintaining its functional properties . Additionally, cycloviolacin O2 has been shown to disrupt lipid membranes, which is a critical aspect of its cytotoxic mechanism .
Cycloviolacin O2 exhibits potent biological activity, particularly as an anticancer agent. It induces cell death through mechanisms involving membrane permeabilization, which has been demonstrated in various cancer cell lines, including drug-resistant variants such as MCF-7/ADR. The cyclotide enhances the cytotoxic effects of chemotherapeutic agents like doxorubicin, making it a promising candidate for chemosensitization strategies in cancer therapy . Furthermore, it has demonstrated significant bactericidal activity against Gram-negative bacteria, making it a potential lead compound for developing new antimicrobial agents .
Synthesis of cycloviolacin O2 can be achieved through both natural extraction from plant sources and synthetic methods. Natural extraction involves isolating the peptide from Viola odorata using techniques such as high-performance liquid chromatography (HPLC). On the synthetic side, solid-phase peptide synthesis (SPPS) methods have been developed to create cyclotides with specific modifications for enhanced activity or stability. These synthetic approaches allow researchers to explore structure-activity relationships more thoroughly and optimize the peptide for various applications .
The applications of cycloviolacin O2 span several fields due to its unique properties:
- Anticancer Therapy: Its ability to induce apoptosis in cancer cells positions it as a candidate for novel cancer treatments.
- Antimicrobial Agent: The bactericidal properties against resistant bacterial strains suggest potential use in combating infections.
- Drug Development: The structural stability and bioactivity make it an attractive scaffold for designing new therapeutic agents .
Interaction studies have revealed that cycloviolacin O2's mechanism involves disrupting cellular membranes, leading to increased permeability and subsequent cell death. This has been observed through various assays that measure membrane integrity and cytotoxicity in tumor cells. Notably, the specific interactions with lipid membranes are crucial for its function, with studies indicating that certain amino acid residues play key roles in these interactions .
Cycloviolacin O2 shares similarities with other cyclotides but possesses unique features that differentiate it:
| Compound Name | Source Plant | Unique Features |
|---|---|---|
| Cycloviolacin O2 | Viola odorata | Potent cytotoxicity; effective against Gram-negative bacteria |
| Kalata B1 | Oldenlandia affinis | Known for its nematicidal activity; different structural conformation |
| MCoTI-II | Momordica cochinchinensis | Antiviral properties; distinct disulfide bond arrangement |
| Sunflower Trypsin Inhibitor 1 | Helianthus annuus | Functions primarily as a protease inhibitor; lacks broad-spectrum antimicrobial activity |
Cycloviolacin O2's distinct combination of stability, cytotoxicity, and antibacterial properties sets it apart from other members of the cyclotide family, making it a valuable compound for further research and potential therapeutic applications .








